molecular formula C20H23N5O3 B2671639 1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942009-42-9

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2671639
CAS RN: 942009-42-9
M. Wt: 381.436
InChI Key: BNBOKVPPFAFMSX-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Novel Compound Synthesis : Research has demonstrated the synthesis of various novel pyridine and fused pyridine derivatives starting from precursors similar to the specified compound. These derivatives have shown antimicrobial and antioxidant activity, illustrating the compound's utility in developing new chemical entities with potential therapeutic applications (Flefel et al., 2018).

  • Anticancer Potential : Synthesized compounds, including structures related to the specified chemical, have been evaluated for their ability to inhibit the growth of cancer cells. Preliminary biological evaluations indicated that these compounds could inhibit the growth of A549 and H322 cells in dosage-dependent manners, suggesting their potential as anticancer agents (Zheng et al., 2011).

  • Molecular Docking and In Vitro Screening : The synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from precursors similar to the compound , has been reported. These derivatives were subjected to in silico molecular docking screenings towards specific target proteins, showing moderate to good binding energies. This indicates the compound's relevance in the design and development of novel inhibitors for various biological targets (Flefel et al., 2018).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-13-4-5-16(10-14(13)2)25-19-17(11-21-25)15(3)22-24(20(19)27)12-18(26)23-6-8-28-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBOKVPPFAFMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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